2-(Acetamidomethyl)quinolin-8-yl acetate
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Overview
Description
2-(Acetamidomethyl)quinolin-8-yl acetate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamidomethyl)quinolin-8-yl acetate typically involves the reaction of quinolin-8-ol with acetamidomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Acetamidomethyl)quinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(Acetamidomethyl)quinolin-8-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Acetamidomethyl)quinolin-8-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Quinolin-8-yloxy)acetohydrazide
- 2-(Quinolin-8-yl)benzyl alcohol
- 4-Hydroxy-2-quinolone
Uniqueness
2-(Acetamidomethyl)quinolin-8-yl acetate is unique due to its specific acetamidomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other quinoline derivatives .
Properties
CAS No. |
648897-10-3 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[2-(acetamidomethyl)quinolin-8-yl] acetate |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)15-8-12-7-6-11-4-3-5-13(14(11)16-12)19-10(2)18/h3-7H,8H2,1-2H3,(H,15,17) |
InChI Key |
ARSWAXSUTSHMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC2=C(C=CC=C2OC(=O)C)C=C1 |
Origin of Product |
United States |
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